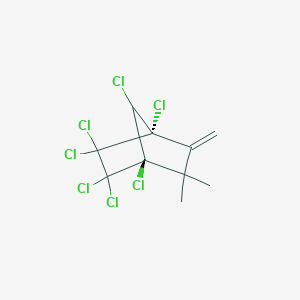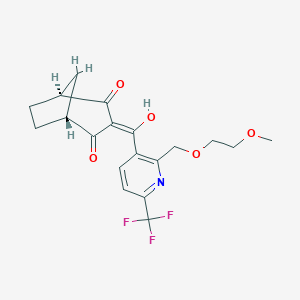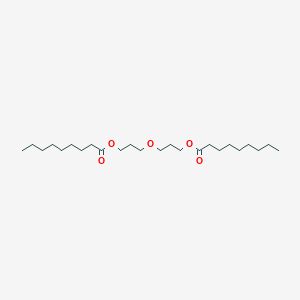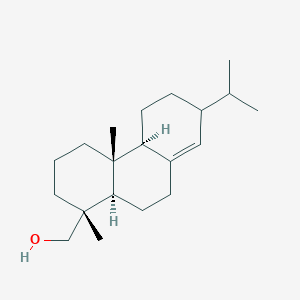
Fluorescein mercuriacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein mercuriacetate, also known as 4′,5′-Bis(acetoxymercuri)fluorescein, is a chemical compound with the empirical formula C24H18Hg2O9 and a molecular weight of 851.57 g/mol . This compound is a derivative of fluorescein, a well-known fluorophore used in various scientific applications. The presence of mercury in its structure makes this compound a unique compound with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein mercuriacetate typically involves the reaction of fluorescein with mercuric acetate. The reaction conditions often include the use of an organic solvent such as acetic acid or acetone, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. Industrial methods may also include additional purification steps to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Fluorescein mercuriacetate undergoes various chemical reactions, including:
Substitution Reactions: The acetoxymercuri groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The mercury atoms in the compound can participate in redox reactions, leading to the formation of different mercury-containing species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield mercury-free fluorescein derivatives, while substitution reactions can produce a variety of functionalized fluorescein compounds .
Scientific Research Applications
Fluorescein mercuriacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent probe for studying reaction mechanisms.
Biology: Employed in fluorescence microscopy and imaging techniques to label and visualize biological samples.
Industry: Applied in the development of fluorescent dyes and sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of fluorescein mercuriacetate involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a longer wavelength, producing a fluorescent signal. This property is exploited in various imaging and diagnostic applications. The mercury atoms in the compound can also interact with biological molecules, affecting their function and providing insights into their behavior .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorophore with similar fluorescent properties but without the mercury atoms.
Merbromin: Another mercury-containing fluorescent compound used in biological staining.
Brilliant Sulfoflavine: An acidic fluorochrome used in similar applications but with different chemical properties.
Uniqueness
Fluorescein mercuriacetate is unique due to the presence of mercury atoms, which impart distinct chemical and fluorescent properties. This makes it particularly useful in applications where specific interactions with mercury are required, such as in certain diagnostic and imaging techniques .
Properties
CAS No. |
3570-80-7 |
|---|---|
Molecular Formula |
C24H16Hg2O9 |
Molecular Weight |
849.6 g/mol |
IUPAC Name |
acetyloxy-[7'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]mercury |
InChI |
InChI=1S/C20H10O5.2C2H4O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2(3)4;;/h1-4,7-10,21-22H;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |
InChI Key |
CYDZNZZZHHOHEC-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Hg]C1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3[Hg]OC(=O)C)O)O |
Canonical SMILES |
CC(=O)O[Hg]C1=C(C=C2C(=C1)C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C5O2)O)[Hg]OC(=O)C)O |
Key on ui other cas no. |
32382-27-7 |
Synonyms |
2,7-Bis(acetoxymercuri)fluorescein |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluorescein mercuriacetate help us understand the structure of enzymes?
A: this compound (FMA) is a useful tool for studying the structure of enzymes because it selectively binds to thiol groups (-SH) present in the amino acid cysteine. [] This binding can alter the enzyme's activity, providing clues about the role of specific cysteine residues in the enzyme's function. Additionally, FMA's fluorescence properties allow researchers to track its binding and study the enzyme's conformational changes upon interaction.
Q2: What did the research on rat liver acid phosphatase reveal about the enzyme's active site?
A: The research paper titled "Reactive thiol groups in rat liver acid phosphatase" [] utilized FMA to investigate the role of thiol groups in the enzyme's activity. By analyzing the enzyme's inactivation and the changes in FMA's fluorescence upon binding, the researchers concluded that rat liver acid phosphatase contains three reactive thiol groups per subunit, with one being essential for its activity. This suggests that this particular thiol group is likely located within or near the enzyme's active site.
Q3: Can you elaborate on the significance of protecting the enzyme with a substrate analogue during FMA interaction?
A: The research on rat liver acid phosphatase involved protecting the enzyme with Pi, a substrate analogue, before introducing FMA. [] This protection is crucial because it helps differentiate between essential and non-essential thiol groups. When the active site is occupied by Pi, FMA can only bind to non-essential thiol groups. Subsequent removal of Pi allows FMA to interact with the previously protected, essential thiol group, leading to enzyme inactivation. This approach helps pinpoint the cysteine residue directly involved in the enzyme's catalytic activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


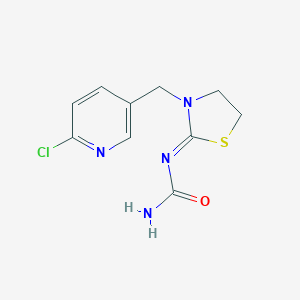
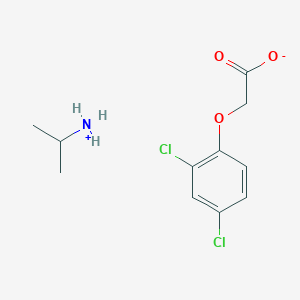
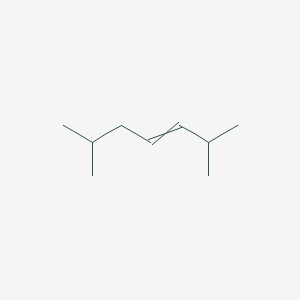
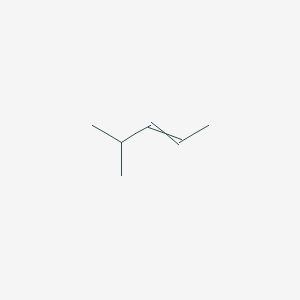
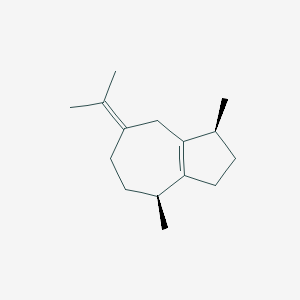

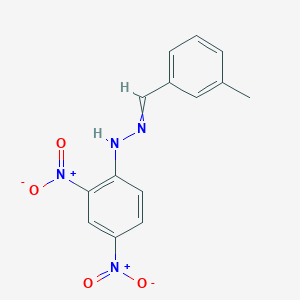
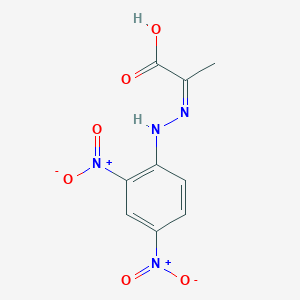
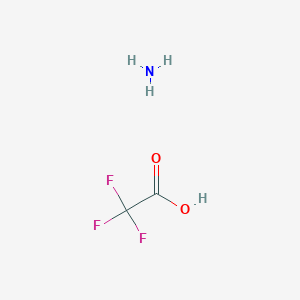
![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)
